1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide
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Description
1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide, commonly referred to as CPPC, is a small molecule that has been studied extensively in recent years, with a variety of applications in scientific research. CPPC is a member of the piperidine family, and is composed of a piperidine ring with a two-carbon side chain, two chlorine atoms, and a sulfonyl group. CPPC has been studied in the context of drug discovery, as a potential therapeutic agent, and as a research tool.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structural motif, featuring a piperidine ring and a sulfonyl chloride group, makes it a versatile precursor in drug design and discovery. It can be utilized to create compounds with potential activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Agriculture
As an agrochemical intermediate, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” may be used in the development of new pesticides or herbicides. Its chemical structure could be modified to enhance the selectivity and potency of agricultural chemicals, potentially leading to more effective crop protection strategies .
Materials Science
In the field of materials science, this compound could be explored for the creation of novel polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can be exploited to produce materials with unique properties such as increased durability or resistance to environmental factors .
Environmental Science
Environmental science can benefit from the use of this compound in the synthesis of chemicals that help in pollution control. For example, it could be used to create absorbents or catalysts that facilitate the breakdown of pollutants or the conversion of hazardous materials into less harmful substances .
Biochemistry
In biochemistry, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be a key reagent in studying enzyme inhibition or activation. It could also be used to modify biochemical pathways, providing insights into the mechanisms of various cellular processes .
Pharmacology
Pharmacologically, this compound has the potential to be a building block for the synthesis of a wide array of therapeutic agents. Its modifiable core structure is advantageous for creating derivatives with specific binding affinities to biological targets, which is crucial in the development of new medications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatography, spectrometry, or other analytical techniques. This would aid in the detection and quantification of various substances in complex mixtures .
Chemical Synthesis
Lastly, in chemical synthesis, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be employed in multicomponent reactions, serving as a precursor for the generation of complex organic compounds. Its reactivity can lead to the discovery of new synthetic routes and methodologies .
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-10-9(2-1-5-14-10)19(17,18)15-6-3-8(4-7-15)11(13)16/h1-2,5,8H,3-4,6-7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUMCMUAKSVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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